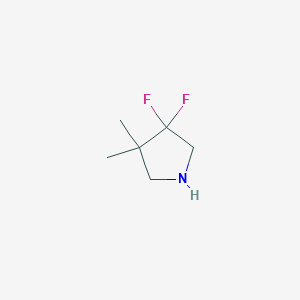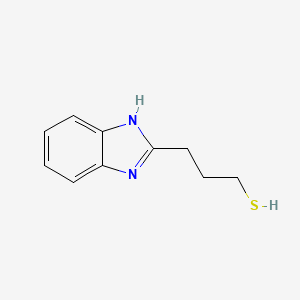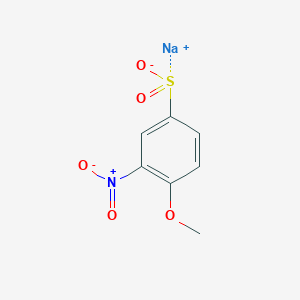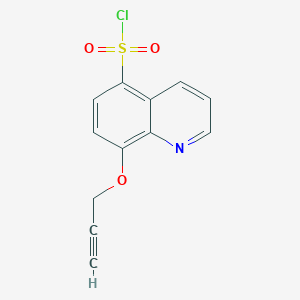
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride typically involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with propargyl bromide. The reaction is carried out in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is stirred until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as tin and indium chlorides can be used to catalyze cyclization reactions.
Major Products
Sulfonamides: Formed by the substitution of the sulfonyl chloride group with amines.
Heterocycles: Formed through cyclization reactions involving the propargyl group.
Aplicaciones Científicas De Investigación
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of biologically active quinoline derivatives with potential anticancer and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The propargyl group can also participate in cyclization reactions, forming stable heterocyclic structures .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline-5-sulfonyl chloride: A precursor in the synthesis of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride.
8-Methoxyquinoline-5-sulfonyl chloride: Another derivative with similar reactivity but different substituents.
Uniqueness
This compound is unique due to the presence of the propargyl group, which allows for additional reactivity and the formation of diverse heterocyclic structures. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C12H8ClNO3S |
|---|---|
Peso molecular |
281.72 g/mol |
Nombre IUPAC |
8-prop-2-ynoxyquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO3S/c1-2-8-17-10-5-6-11(18(13,15)16)9-4-3-7-14-12(9)10/h1,3-7H,8H2 |
Clave InChI |
MBLTUJHRMDIYQP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


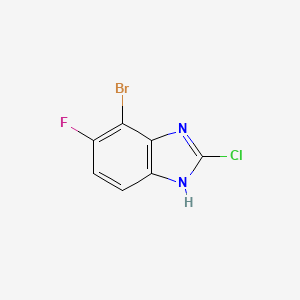
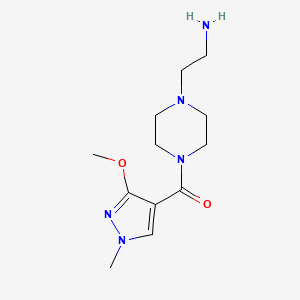
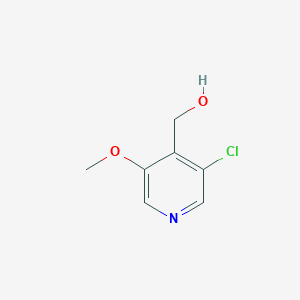
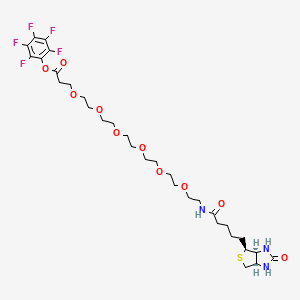
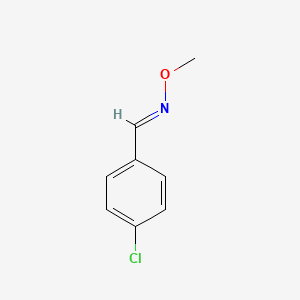
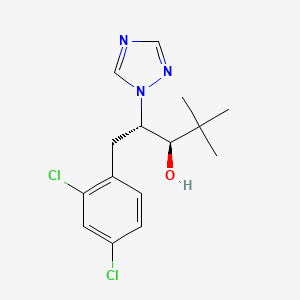
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
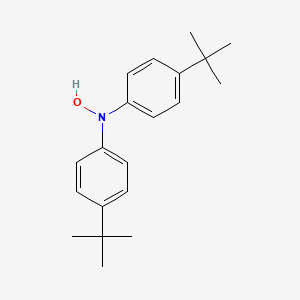
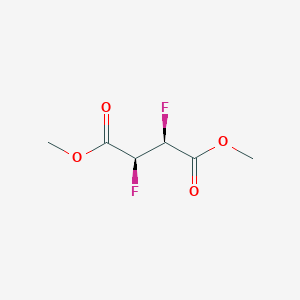
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
